molecular formula C25H23N5O3 B2646476 3-(3-(3-(methylcarbamoyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(naphthalen-1-ylmethyl)azetidine-1-carboxamide CAS No. 1396805-96-1

3-(3-(3-(methylcarbamoyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(naphthalen-1-ylmethyl)azetidine-1-carboxamide

Cat. No.: B2646476
CAS No.: 1396805-96-1
M. Wt: 441.491
InChI Key: SDBAJXQJANUSJF-UHFFFAOYSA-N
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Description

3-(3-(3-(methylcarbamoyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(naphthalen-1-ylmethyl)azetidine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an azetidine ring, an oxadiazole ring, and a naphthalene moiety, making it an interesting subject for research in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(3-(methylcarbamoyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(naphthalen-1-ylmethyl)azetidine-1-carboxamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the azetidine ring: This step often involves the cyclization of a suitable precursor, such as an amino alcohol, under basic conditions.

    Attachment of the naphthalene moiety: This can be done through a nucleophilic substitution reaction, where the naphthalene derivative is introduced to the azetidine ring.

    Final coupling: The final step involves coupling the oxadiazole and azetidine intermediates under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening and formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the azetidine ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new substituents.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced products.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in the development of new pharmaceuticals.

Industry

In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-(3-(methylcarbamoyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(naphthalen-1-ylmethyl)azetidine-1-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3-(methylcarbamoyl)phenyl)-1,2,4-oxadiazole: Lacks the azetidine and naphthalene moieties.

    N-(naphthalen-1-ylmethyl)azetidine-1-carboxamide: Lacks the oxadiazole ring.

    3-(methylcarbamoyl)phenyl derivatives: Similar core structure but different substituents.

Uniqueness

The uniqueness of 3-(3-(3-(methylcarbamoyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(naphthalen-1-ylmethyl)azetidine-1-carboxamide lies in its combination of structural features The presence of both the oxadiazole and azetidine rings, along with the naphthalene moiety, provides a distinct set of chemical and biological properties that are not found in simpler analogs

Properties

IUPAC Name

3-[3-[3-(methylcarbamoyl)phenyl]-1,2,4-oxadiazol-5-yl]-N-(naphthalen-1-ylmethyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O3/c1-26-23(31)18-9-5-8-17(12-18)22-28-24(33-29-22)20-14-30(15-20)25(32)27-13-19-10-4-7-16-6-2-3-11-21(16)19/h2-12,20H,13-15H2,1H3,(H,26,31)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBAJXQJANUSJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C3CN(C3)C(=O)NCC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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